molecular formula C13H17N3O3 B14850035 3-Cyclopropoxy-N2,N4,N4-trimethylpyridine-2,4-dicarboxamide

3-Cyclopropoxy-N2,N4,N4-trimethylpyridine-2,4-dicarboxamide

Cat. No.: B14850035
M. Wt: 263.29 g/mol
InChI Key: GOPSUIXDXKKNSC-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N2,N4,N4-trimethylpyridine-2,4-dicarboxamide is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.295 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, along with two carboxamide groups.

Preparation Methods

The synthesis of 3-Cyclopropoxy-N2,N4,N4-trimethylpyridine-2,4-dicarboxamide involves several stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

3-Cyclopropoxy-N2,N4,N4-trimethylpyridine-2,4-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N2,N4,N4-trimethylpyridine-2,4-dicarboxamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors in the body .

Comparison with Similar Compounds

3-Cyclopropoxy-N2,N4,N4-trimethylpyridine-2,4-dicarboxamide can be compared with other similar compounds, such as N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide. While both compounds share a pyridine ring and carboxamide groups, the presence of the cyclopropoxy group in this compound makes it unique. This structural difference can lead to variations in their chemical reactivity and biological activity .

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

3-cyclopropyloxy-2-N,4-N,4-N-trimethylpyridine-2,4-dicarboxamide

InChI

InChI=1S/C13H17N3O3/c1-14-12(17)10-11(19-8-4-5-8)9(6-7-15-10)13(18)16(2)3/h6-8H,4-5H2,1-3H3,(H,14,17)

InChI Key

GOPSUIXDXKKNSC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1OC2CC2)C(=O)N(C)C

Origin of Product

United States

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